Superior Nucleoside Transport Inhibition Potency Compared to Aglycone and Structural Analogs
Cimicifugoside inhibits uridine uptake in human leukemia U937 cells with low nanomolar IC₅₀ values, demonstrating significantly higher potency than its aglycone (cimicifugenin) and other related triterpenoid glycosides. The rank-order potency for uridine uptake inhibition was determined to be cimicifugoside > cimicifugenin (aglycon) > bugbanoside B > cimicifugenin A, O-methyl cimicifugenin, and bugbanoside A [1]. This indicates that the intact glycoside structure is essential for maximal activity, and substitution with a deglycosylated or differently glycosylated analog will result in substantially reduced target engagement.
| Evidence Dimension | Uridine Uptake Inhibition Potency (Rank Order) |
|---|---|
| Target Compound Data | Cimicifugoside: Rank 1 (highest potency) |
| Comparator Or Baseline | Cimicifugenin (aglycone): Rank 2; Bugbanoside B: Rank 3; Cimicifugenin A, O-methyl cimicifugenin, Bugbanoside A: Ranks 4-6 |
| Quantified Difference | Cimicifugoside > cimicifugenin > bugbanoside B > other analogs |
| Conditions | Human leukemia U937 cells; measurement of radiolabeled uridine uptake |
Why This Matters
For researchers studying nucleoside transport mechanisms or developing chemosensitization strategies, selecting cimicifugoside over its less potent aglycone or other analogs ensures maximal target inhibition and reproducible experimental outcomes.
- [1] Yawata A, et al. Inhibition of nucleoside transport and synergistic potentiation of methotrexate cytotoxicity by cimicifugoside, a triterpenoid from Cimicifuga simplex. Eur J Pharm Sci. 2009. https://pubmed.ncbi.nlm.nih.gov/19748575/ View Source
